REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=O)[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:19])[C:6]=2[CH:20]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:22]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[S:22])[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:19])[C:6]=2[CH:20]=1
|
Name
|
1,3-dihydro-7-chloro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=C(C=CC=C2)Cl)C1
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a nitrogen atmosphere for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The pyridine is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the thus-produced residue is poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extract is washed successively with three 200-ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of brine, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gives a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol-water
|
Type
|
CUSTOM
|
Details
|
to give crude material which
|
Type
|
CUSTOM
|
Details
|
after recrystallization from ethanolwater
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=C(C=CC=C2)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |